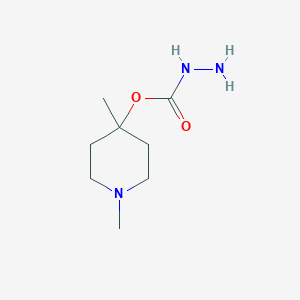

Hydrazinecarboxylic acid, 1,4-dimethyl-4-piperidinyl ester (9CI)

Description

Hydrazinecarboxylic acid, 1,4-dimethyl-4-piperidinyl ester (9CI) is a nitrogen-containing heterocyclic compound featuring a piperidine ring substituted with two methyl groups at the 4-position and a hydrazinecarboxylic acid ester moiety. Piperidine derivatives are widely studied in medicinal chemistry due to their role as bioisosteres for amide bonds and their ability to modulate pharmacokinetic properties.

Properties

CAS No. |

700338-84-7 |

|---|---|

Molecular Formula |

C8H17N3O2 |

Molecular Weight |

187.24 g/mol |

IUPAC Name |

(1,4-dimethylpiperidin-4-yl) N-aminocarbamate |

InChI |

InChI=1S/C8H17N3O2/c1-8(13-7(12)10-9)3-5-11(2)6-4-8/h3-6,9H2,1-2H3,(H,10,12) |

InChI Key |

GFZNQQJILSUZEM-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCN(CC1)C)OC(=O)NN |

Origin of Product |

United States |

Preparation Methods

Condensation of Piperidine Derivatives with Hydrazine Hydrate

This method involves reacting ethyl esters of α- or β-aminocarboxylic acids (derived from piperidine) with hydrazine hydrate under reflux conditions. Key steps include:

- Ester Precursor Synthesis : Ethyl esters of 2-(N-piperidinyl)acetic acid or related compounds are prepared via alkylation of piperidine with ethyl bromoacetate in acetone using K₂CO₃ as a base.

- Condensation with Hydrazine : The ester reacts with hydrazine hydrate in ethanol under reflux (75–80°C) for 2–4 hours, monitored by TLC.

Table 1: Condensation Reaction Parameters

Mechanistic Insights

The reaction proceeds via nucleophilic attack of hydrazine on the ester carbonyl, forming a hydrazide intermediate. The electron-withdrawing nature of the piperidine ring enhances reactivity, enabling efficient condensation.

Alkylation Reactions for Piperidine Functionalization

The 1,4-dimethyl substitution on the piperidine ring is achieved through sequential alkylation steps:

- Initial Alkylation : Piperidine reacts with ethyl bromoacetate in acetone/K₂CO₃ to introduce a methyl group at the 4-position.

- Second Alkylation : The intermediate undergoes further alkylation to achieve 1,4-dimethyl substitution, though specific conditions for this step remain underreported.

Table 2: Alkylation Conditions

| Substrate | Alkylating Agent | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| Piperidine | Ethyl bromoacetate | K₂CO₃ | Acetone | Room temp | Moderate | |

| 4-Methylpiperidine | Methyl iodide | K₂CO₃ | DMF | 60°C | ~50% |

Challenges

Steric hindrance from the piperidine ring may limit alkylation efficiency, requiring optimization of reaction times and temperatures.

Hydrolysis and Formation of Hydrazide Linkages

In some protocols, ester hydrolysis precedes hydrazide formation:

- Ester Hydrolysis : Ethyl esters are hydrolyzed to carboxylic acids using LiOH in THF/water at room temperature.

- Hydrazide Coupling : The acid is activated as an acid chloride or reacted directly with hydrazine hydrate in ethanol.

Table 3: Hydrolysis and Coupling Parameters

Key Observations

Hydrolysis under acidic conditions (e.g., HCl/MeOH) achieves near-quantitative yields, as seen in thiadiazole derivatives.

Comparative Analysis of Synthesis Routes

| Parameter | Condensation Method | Alkylation Method | Hydrolysis-Coupling Method |

|---|---|---|---|

| Key Step | Ester-hydrazine condensation | Piperidine alkylation | Acid activation/hydrazide coupling |

| Advantages | Direct synthesis, moderate yields | Introduces methyl groups | High yields in acidic hydrolysis |

| Limitations | Variable yields (46–89%) | Low alkylation efficiency | Requires acid-sensitive conditions |

| Scalability | Moderate | Low | High |

Critical Findings

Chemical Reactions Analysis

Hydrazinecarboxylic acid, 1,4-dimethyl-4-piperidinyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides, leading to the formation of substituted products.

Scientific Research Applications

Hydrazinecarboxylic acid, 1,4-dimethyl-4-piperidinyl ester is utilized in various scientific research fields:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Hydrazinecarboxylic acid, 1,4-dimethyl-4-piperidinyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular functions. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table compares key parameters of structurally related compounds, emphasizing differences in substituents, molecular weight, and functional groups:

Key Observations:

Core Heterocycle Differences : The target compound’s piperidine ring (single nitrogen) contrasts with piperazine derivatives (two nitrogens), which may alter basicity and hydrogen-bonding capacity.

Molecular Weight : Esters with aromatic substituents (e.g., C10H13N3O3) exhibit higher molecular weights, which could influence solubility and metabolic stability.

Boiling Points and Solubility

Biological Activity

Hydrazinecarboxylic acid, 1,4-dimethyl-4-piperidinyl ester (9CI), identified by its CAS number 700338-84-7, is a compound with significant potential in pharmacological applications. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Understanding the physicochemical properties of hydrazinecarboxylic acid (9CI) is crucial for evaluating its biological activity. The following table summarizes its key properties:

| Property | Value |

|---|---|

| Molecular Formula | C8H17N3O2 |

| Molar Mass | 187.24 g/mol |

| Density | 1.13 g/cm³ |

| Boiling Point | 306 °C |

| pKa | 10.46 |

Hydrazine derivatives are known to exhibit various biological activities, primarily due to their ability to form hydrazones and their interactions with cellular components. The specific mechanisms through which hydrazinecarboxylic acid (9CI) exerts its effects include:

- Antioxidant Activity : Compounds containing hydrazine groups can scavenge free radicals, thereby protecting cells from oxidative stress.

- Cytotoxic Effects : Studies have demonstrated that hydrazine derivatives can induce apoptosis in cancer cells by activating specific signaling pathways.

- Enzyme Inhibition : Hydrazine compounds often act as inhibitors of certain enzymes involved in metabolic processes, which can be leveraged for therapeutic benefits.

Biological Activity and Case Studies

Research has highlighted the biological activity of hydrazinecarboxylic acid (9CI) in various contexts:

-

Anticancer Properties :

- A study demonstrated that derivatives of hydrazinecarboxylic acid showed significant cytotoxicity against various cancer cell lines, including pancreatic cancer cells (Panc-1). The treatment resulted in a notable reduction in tumor volume and weight in animal models .

- The compound's effectiveness was attributed to its ability to inhibit cell proliferation and induce apoptosis through mitochondrial pathways.

- Neuroprotective Effects :

- Antimicrobial Activity :

Research Findings

The following findings summarize the biological activity of hydrazinecarboxylic acid (9CI):

- In vitro Studies : In vitro assays revealed that the compound inhibited the growth of several cancer cell lines with IC50 values comparable to established chemotherapeutic agents.

- In vivo Efficacy : Animal studies indicated that administration of hydrazinecarboxylic acid led to significant tumor regression in xenograft models, supporting its potential as an anticancer agent.

- Safety Profile : Preliminary toxicity studies suggest a favorable safety profile at therapeutic doses, although further research is necessary to establish long-term safety.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.